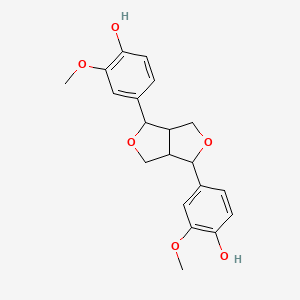

Pinoresinol

Vue d'ensemble

Description

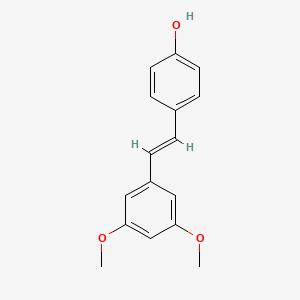

Le pinoresinol est un lignane de tétrahydrofurane présent dans diverses plantes, notamment les espèces de Styrax, Forsythia suspensa et Forsythia koreana . Il est également présent dans les graines de sésame, les légumes de la famille des crucifères et l'huile d'olive . Le this compound a été étudié pour ses bienfaits potentiels pour la santé, notamment son rôle d'agent hypoglycémiant et ses propriétés chimiopréventives .

Applications De Recherche Scientifique

Pinoresinol has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Pinoresinol, a plant-derived lignan, primarily targets the NF-κB and STAT3 pathways . These pathways play a critical role in inflammation-induced disease pathophysiology . This compound also inhibits the enzyme α-glucosidase , which is involved in carbohydrate metabolism.

Mode of Action

This compound interacts with its targets, leading to significant changes in their activity. It significantly abrogates IL-6-mediated activation of p65 NF-κB and STAT3 and their nuclear translocation . This suggests that this compound acts as an inhibitor of these critical signaling pathways . As an α-glucosidase inhibitor, this compound may act as a hypoglycemic agent .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced from the compound eugenol through two consecutive oxidations by vanillyl-alcohol oxidase and laccase, followed by kinetic resolution of racemic this compound by enantiospecific this compound reductases . The biosynthetic pathway leading to this compound involves genes, dirigent proteins (DPs), downstream this compound-lariciresinol reductases, and secoisolariciresinol dehydrogenase .

Pharmacokinetics

One study suggests that this compound has a greater area under the curve and a longer half-life than other similar compounds in serum and liver . This indicates that this compound may have good bioavailability.

Result of Action

This compound exerts multiple effects at the molecular and cellular levels. It has been reported to have anti-inflammatory effects , inducing increased apoptosis and cellular arrest at the G2/M stage in p53-proficient cells . It also exerts fungicidal activities by perturbing the cytoplasmic membranes of C. albicans .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound can be directed to produce either (+)- or (−)-pinoresinol by switching the reductase in the last step of the biotransformation process . This suggests that the action, efficacy, and stability of this compound can be modulated depending on the environmental conditions.

Analyse Biochimique

Biochemical Properties

Pinoresinol interacts with various enzymes and proteins in biochemical reactions. For instance, the biocatalytic synthesis of enantiomerically pure this compound involves the vanillyl-alcohol oxidase from Penicillium simplicissimum, the bacterial laccase CgL1 from Corynebacterium glutamicum, and the enantiospecific this compound reductase from Arabidopsis thaliana .

Cellular Effects

It has been reported that this compound has potential health-supporting effects, including prevention and/or treatment of cancer, hyperglycemia, HIV, skin-pigmentation, microvascular damage, and fungal infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the biocatalytic synthesis of this compound, it acts as an acceptor molecule in the transglycosylation reaction catalyzed by the recombinant cyclodextrin glycosyltransferase (CGTase) from Bacillus circulans A11 .

Dosage Effects in Animal Models

Its potential health-supporting effects suggest that it could have significant impacts at certain dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be produced from eugenol through a three-step biocatalytic cascade involving two consecutive oxidations followed by kinetic resolution .

Transport and Distribution

Its ability to interact with various enzymes suggests that it could be transported and distributed through specific transporters or binding proteins .

Subcellular Localization

Given its interactions with various enzymes, it could be directed to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le pinoresinol peut être synthétisé par des techniques de biotransformation. Une méthode consiste à utiliser Aspergillus niger et Actinomucor elegans pour biotransformer l'extrait de Cortex d'Eucommiae . Une autre approche utilise une cascade biocatalytique en trois étapes impliquant l'oxydase du vanillyl-alcool et la laccasse, suivie d'une résolution cinétique utilisant des réductases de this compound énantiospécifiques .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'isolement à partir de sources naturelles telles que les graines de sésame et l'huile d'olive. Ces méthodes sont généralement peu efficaces et ont un faible rendement . Des avancées récentes se sont concentrées sur des approches enzymatiques pour améliorer la sélectivité et la concentration du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le pinoresinol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, il peut être oxydé pour former différents lignanes ou réduit pour produire du lariciresinol et du secoisolariciresinol .

Réactifs et conditions courantes :

Oxydation : L'oxydase du vanillyl-alcool et la laccasse sont des enzymes couramment utilisées pour l'oxydation du this compound.

Principaux produits :

Produits d'oxydation : Divers lignanes.

Produits de réduction : Lariciresinol et secoisolariciresinol.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de divers mécanismes :

Activité antifongique : Le this compound perturbe la membrane plasmique des cellules fongiques, ce qui conduit à la mort cellulaire.

Effet hypoglycémiant : Inhibe l'enzyme α-glucosidase, réduisant l'absorption du glucose.

Propriétés chimiopréventives : Induit l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses.

Comparaison Avec Des Composés Similaires

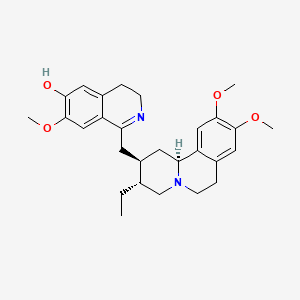

Le pinoresinol fait partie de la famille des lignanes, qui comprend des composés tels que le lariciresinol, le secoisolariciresinol et le 1-acétoxythis compound . Comparé à ces composés, le this compound est unique en raison de ses activités biologiques spécifiques et de sa présence dans une grande variété de plantes et d'aliments .

Composés similaires :

- Lariciresinol

- Secoisolariciresinol

- 1-Acétoxythis compound

Le this compound se distingue par ses diverses applications en recherche scientifique et ses bienfaits potentiels pour la santé, ce qui en fait un composé d'un intérêt majeur.

Propriétés

IUPAC Name |

4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-AFHBHXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964099 | |

| Record name | (+)-Pinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-36-5 | |

| Record name | (+)-Pinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinoresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINORESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1UDY811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

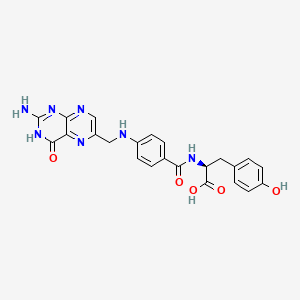

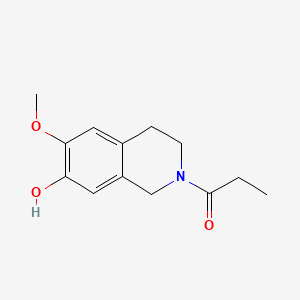

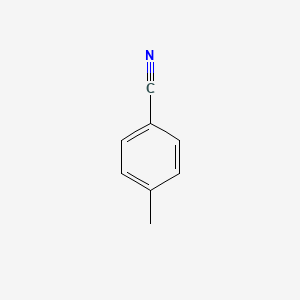

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)